

# Introduction: The Strategic Importance of the Pyrazolopyridine Scaffold

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## Compound of Interest

Compound Name: *3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde*

CAS No.: 93546-17-9

Cat. No.: B1608184

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In the landscape of modern medicinal chemistry, the pyrazolopyridine core stands out as a privileged scaffold. Its unique electronic properties and structural rigidity make it an ideal foundation for developing highly selective and potent inhibitors for a range of therapeutic targets. Pyrazolopyridines, a family of bicyclic heteroaromatic compounds formed by the fusion of pyrazole and pyridine rings, have demonstrated significant therapeutic potential.[1] Derivatives of this core are being investigated as kinase inhibitors for oncology, modulators of metabolic enzymes, and agents for neurological disorders.[2][3][4]

This guide focuses on a particularly valuable derivative: **3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde**. The strategic placement of three distinct functional groups—a reactive chloro group, a versatile carbaldehyde, and a pyrazole NH for hydrogen bonding—makes this molecule a critical building block for creating diverse chemical libraries. The chloro-substituent provides a handle for nucleophilic substitution reactions, the aldehyde enables reductive amination or condensation reactions to build complex side chains, and the pyrazole ring itself is crucial for forming key interactions within the ATP-binding pockets of kinases.[5] This document serves as a technical resource for researchers, providing insights into its synthesis, characterization, and profound applications in drug discovery.

## Core Compound Identification and Physicochemical Properties

Precise identification is paramount for regulatory compliance and experimental reproducibility. The key identifiers and properties of the title compound are summarized below.

| Property          | Value                                              | Source |
|-------------------|----------------------------------------------------|--------|
| Chemical Name     | 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde | N/A    |
| CAS Number        | 93546-17-9                                         | [6]    |
| Molecular Formula | C <sub>7</sub> H <sub>4</sub> ClN <sub>3</sub> O   | [7]    |
| Molecular Weight  | 181.58 g/mol                                       | [6]    |
| Appearance        | Solid (Typical)                                    | N/A    |
| Canonical SMILES  | <chem>C1=C(C=NC2=C1N=NC=C2Cl)C=O</chem>            | [7]    |

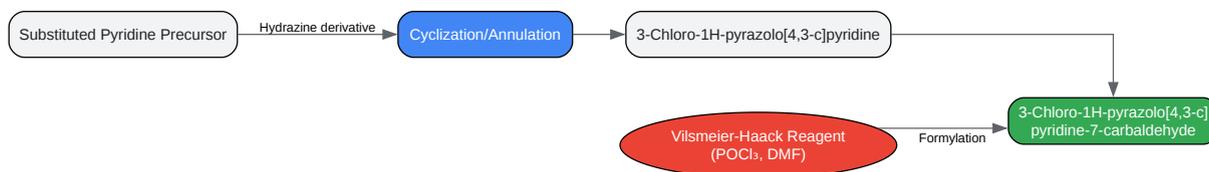
## Synthetic Strategy and Mechanistic Considerations

The synthesis of **3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde** is a multi-step process that requires careful control of regioselectivity. A logical and field-proven retrosynthetic approach involves the initial construction of the core pyrazolopyridine ring system, followed by the introduction of the carbaldehyde functionality.

### Plausible Synthetic Workflow

A common and effective strategy for constructing the pyrazolopyridine skeleton involves the annulation of a pyridine ring onto a pre-existing pyrazole or vice versa.[8][9] For this specific target, a highly plausible route begins with a substituted pyridine precursor, leading to the formation of the fused pyrazole ring. The final formylation step is critical for installing the aldehyde group.

The Vilsmeier-Haack reaction is the method of choice for this transformation.[10] This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl<sub>3</sub>) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings.[10] The pyrazolopyridine system is sufficiently activated for this electrophilic substitution to proceed, yielding the desired carbaldehyde.



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Caption: Proposed synthetic pathway for the target compound.

## Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is non-negotiable. A combination of spectroscopic methods provides a robust, self-validating system to ensure the correct structure has been obtained.

| Technique                | Expected Key Features                                                                                                                                                                                                                                                           | Rationale                                                                                                                                                                   |
|--------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| $^1\text{H}$ NMR         | A distinct singlet peak in the $\delta$ 9.5-10.5 ppm range, characteristic of an aldehyde proton. A broad singlet in the $\delta$ 12-14 ppm range for the pyrazole N-H proton. A set of aromatic protons with coupling patterns consistent with the pyridine ring substitution. | The chemical shift of the aldehyde proton is highly diagnostic. The N-H proton is exchangeable with $\text{D}_2\text{O}$ . The aromatic signals confirm the core structure. |
| $^{13}\text{C}$ NMR      | A downfield signal in the $\delta$ 185-200 ppm range, corresponding to the aldehyde carbonyl carbon. A series of signals in the aromatic region ( $\delta$ 110-160 ppm) for the carbons of the fused ring system.                                                               | The carbonyl carbon resonance provides unambiguous evidence of the aldehyde group.                                                                                          |
| Mass Spectrometry (HRMS) | A precise molecular ion peak $[\text{M}+\text{H}]^+$ that matches the calculated exact mass of $\text{C}_7\text{H}_5\text{ClN}_3\text{O}^+$ . A characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).                            | High-resolution mass spectrometry confirms the elemental composition with high accuracy, validating the molecular formula. <a href="#">[11]</a>                             |

## Applications in Drug Discovery: A Scaffold for Targeted Therapies

The true value of **3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde** lies in its utility as a versatile intermediate for synthesizing potent and selective bioactive molecules. The pyrazolopyridine scaffold is a proven "hinge-binder" for many protein kinases, where the

pyrazole nitrogen atoms form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of ATP.[2][5]

Caption: Biological targets of the pyrazolopyridine scaffold.

Key Therapeutic Areas:

- **Oncology (Kinase Inhibition):** The pyrazolopyridine and the closely related pyrazolopyrimidine scaffolds are central to the design of inhibitors for a multitude of kinases implicated in cancer, including SRC, CSK, CDK2, and EGFR.[2][5][12][13][14] The ability to modify the core at the 3- and 7-positions allows for fine-tuning of selectivity and potency.
- **Neurodegenerative Diseases:** Derivatives of the pyrazolo[4,3-b]pyridine series have been developed as potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4), a promising target for the treatment of Parkinson's disease.[3]
- **Metabolic and Infectious Diseases:** Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs), enzymes that are targets for treating glaucoma, edema, and certain infectious diseases.[4][15]

## Experimental Protocols

### Protocol 1: Hypothetical Synthesis via Vilsmeier-Haack Formylation

**Causality:** This protocol is designed for the regioselective introduction of the aldehyde group onto the electron-rich pyridine portion of the fused ring system. Anhydrous conditions are critical to prevent quenching of the highly reactive Vilsmeier reagent.

- **Reagent Preparation:** In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N<sub>2</sub> or Ar), add anhydrous N,N-dimethylformamide (DMF, 5 eq.). Cool the flask to 0 °C in an ice bath.
- **Vilsmeier Reagent Formation:** Add phosphorus oxychloride (POCl<sub>3</sub>, 1.5 eq.) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes, during which the solid Vilsmeier reagent may precipitate.

- **Substrate Addition:** Dissolve 3-Chloro-1H-pyrazolo[4,3-c]pyridine (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent slurry.
- **Reaction:** Remove the ice bath and heat the reaction mixture to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
- **Work-up:** Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. Basify the aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution until effervescence ceases and the pH is ~8.
- **Extraction:** Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to yield the title compound.

## Protocol 2: Kinase Inhibition Assay (Example: SRC Kinase)

**Causality:** This biochemical assay directly measures the ability of a compound derived from the title scaffold to inhibit the enzymatic activity of a target kinase. The use of a phosphospecific antibody ensures that only the kinase-mediated phosphorylation event is detected.

- **Compound Preparation:** Prepare a stock solution of the test inhibitor (synthesized from the title compound) in 100% DMSO. Create a serial dilution series in assay buffer.
- **Reaction Mixture:** In a 96-well plate, add the SRC kinase enzyme and the specific peptide substrate to the assay buffer.
- **Inhibition:** Add the serially diluted test inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme). Incubate for 15 minutes at room temperature to allow for binding.
- **Initiation:** Initiate the kinase reaction by adding ATP to all wells. Incubate for 60 minutes at 30 °C.

- **Detection:** Stop the reaction and detect the amount of phosphorylated substrate using a technology such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based method with a phosphospecific antibody.
- **Data Analysis:** Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC<sub>50</sub> value, which represents the concentration of inhibitor required to reduce kinase activity by 50%.

## Conclusion

**3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde** is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, coupled with multiple points for chemical elaboration, provides an efficient entry into the synthesis of libraries targeting therapeutically relevant protein families, most notably protein kinases. The robust synthetic routes and clear analytical characterization methods available make it a reliable and valuable building block. As the demand for targeted, selective, and potent small molecule drugs continues to grow, the importance of foundational scaffolds like this pyrazolopyridine derivative will only increase, paving the way for the next generation of innovative therapeutics.

## References

- **3-CHLORO-1H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBALDEHYDE** - ChemicalBook.
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC.
- Structural basis of pyrazolopyrimidine derivatives as CAMKII $\delta$  kinase inhibitors: insights from 3D QSAR, docking studies and in silico ADMET evaluation | Semantic Scholar.
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - ResearchGate.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH.
- Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3) - Frontiers.
- Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics - MDPI.
- Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase | Journal of Medicinal Chemistry - ACS Publications.

- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O<sub>2</sub>-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines | ACS Omega.
- Quantum Mechanical Scoring: Structural and Energetic Insights into Cyclin-Dependent Kinase 2 Inhibition by Pyrazolo[1,5-a]pyrimidines - Bentham Science Publisher.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate.
- **3-chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde** - 艾美捷科技.
- Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - MDPI.
- Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed.
- Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics - RSC Publishing.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR.
- Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC.
- Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics - ResearchGate.
- Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][11][16]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Publishing. Available at:

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## Sources

- [1. dau.url.edu \[dau.url.edu\]](http://1.dau.url.edu)
- [2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/28111111/)

- [3. Discovery, Synthesis, and Preclinical Characterization of N-\(3-Chloro-4-fluorophenyl\)-1H-pyrazolo\[4,3-b\]pyridin-3-amine \(VU0418506\), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 \(mGlu4\) - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. Pyrazolo\[4,3-c\]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. pubs.acs.org \[pubs.acs.org\]](#)
- [6. 3-CHLORO-1H-PYRAZOLO\[4,3-C\]PYRIDINE-7-CARBALDEHYDE | 93546-17-9 \[chemicalbook.com\]](#)
- [7. 3-chloro-1H-pyrazolo\[4,3-c\]pyridine-7-carbaldehyde-3-chloro-1H-pyrazolo\[4,3-c\]pyridine-7-carbaldehyde代理/参数/厂家-生化试剂-艾美捷科技有限公司 \[amyjet.com\]](#)
- [8. mdpi.com \[mdpi.com\]](#)
- [9. mdpi.com \[mdpi.com\]](#)
- [10. researchgate.net \[researchgate.net\]](#)
- [11. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo \[4,3-b\]pyridines and Indazoles - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [12. semanticscholar.org \[semanticscholar.org\]](#)
- [13. pdfs.semanticscholar.org \[pdfs.semanticscholar.org\]](#)
- [14. Discovery of pyrazolo\[3,4- d \]pyrimidine and pyrazolo\[4,3- e \]\[1,2,4\]triazolo\[1,5- c \]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biol ... - RSC Advances \(RSC Publishing\) DOI:10.1039/D2RA01968J \[pubs.rsc.org\]](#)
- [15. mdpi.com \[mdpi.com\]](#)
- [16. researchgate.net \[researchgate.net\]](#)
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